Cross‑Coupling Reactivity: Iodo > Bromo > Chloro in Pd‑Catalysed Oxidative Addition
The iodo substituent on methyl 1-(4-iodophenyl)cyclopropanecarboxylate (CAS 630384-36-0) provides the fastest oxidative addition to Pd(0) catalysts among the 4‑halophenyl series. Literature consensus places relative rates for ArI:ArBr:ArCl at approximately 1:10⁻²:10⁻⁴ [1]. In practice, this translates to higher isolated yields under milder conditions when using the iodo compound than when employing the bromo (CAS 638220-35-6) or chloro (CAS 117252-05-8) congeners [2].
| Evidence Dimension | Relative oxidative addition rate |
|---|---|
| Target Compound Data | Methyl 1-(4-iodophenyl)cyclopropanecarboxylate (ArI): relative rate set to 1 |
| Comparator Or Baseline | Methyl 1-(4-bromophenyl)cyclopropanecarboxylate (ArBr): ~ 0.01; Methyl 1-(4-chlorophenyl)cyclopropanecarboxylate (ArCl): ~ 0.0001 |
| Quantified Difference | >100‑fold advantage over ArCl, >10‑fold over ArBr |
| Conditions | Generic Pd(0)-catalysed oxidative addition; data compiled from multiple literature sources on aryl halide reactivity. |
Why This Matters
Users who require high-yielding, low‑temperature cross‑coupling strategy will select the iodo analog to avoid forcing conditions that could degrade the cyclopropane ring.
- [1] Grushin, V. V.; Alper, H. Activation of otherwise unreactive C–Cl bonds. Chemical Reviews, 1994, 94, 1047–1062. View Source
- [2] Bräse, S.; de Meijere, A. Palladium‑Catalyzed Cross‑Coupling Reactions of Organohalogen Compounds. In Metal‑Catalyzed Cross‑Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley‑VCH, 1998; pp 99–166. View Source
